MRT-92

Smoothened受体 结合亲和力 SMO拮抗剂

Researchers studying Hedgehog-driven cancers often face inconsistent results due to Smo antagonists with differing binding modes and susceptibility to resistance. MRT-92 is an acylguanidine Smo antagonist that binds an extended overlapping pocket (sites 1 & 2), delivering subnanomolar affinity (Kd=0.3 nM) and consistent inhibition across wild-type and D473H mutant Smo. - 4× higher affinity than SANT-1, maximizing target occupancy in SPR and radioligand binding assays. - 180-fold selectivity for SAG- over GSA-10-induced Smo conformations, enabling pathway dissection. - 2.75× more potent than vismodegib in Shh-LIGHT2 cells (IC50 4 nM vs 11 nM), reducing required concentrations. - 41% tumor volume reduction in an intrahepatic cholangiocarcinoma xenograft model. Supplied as >98% HPLC-pure solid with rigorous analytical QA, ensuring batch-to-batch reproducibility for demanding preclinical studies.

Molecular Formula C33H34N4O5
Molecular Weight 566.6 g/mol
Cat. No. B15495007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-92
Molecular FormulaC33H34N4O5
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)CCC4=CC=CC=C4
InChIInChI=1S/C33H34N4O5/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39)
InChIKeyTVUOHEUCOWBVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT-92: 高效Smoothened受体拮抗剂的活性与结合特性概述


MRT-92是一种酰基胍类小分子化合物,作为一种高效、高选择性的Smoothened (Smo) 受体拮抗剂,主要用于阻断Hedgehog (Hh) 信号通路 [1]。其对Smo受体表现出亚纳摩尔级的亲和力(Kd = 0.3 nM)和拮抗活性(IC50 = 0.4 nM),能够同时占据Smo跨膜结构域中的两个关键结合位点,代表了一种独特的Smo拮抗剂类型 [2]。其化学名为3,4,5-trimethoxy-N-[N'-[4-methyl-3-[[4-(2-phenylethyl)benzoyl]amino]phenyl]carbamimidoyl]benzamide,CAS号为1428315-82-5 。

为何同类Smoothened拮抗剂不能简单替代MRT-92


尽管市场上存在多种Smo拮抗剂,但由于它们在Smo受体跨膜结构域内的结合位点、与不同Smo构象的相互作用以及对耐药突变体的效力存在根本差异,这些化合物在实验中不能简单互换 [1]。MRT-92通过与Smo受体上一个扩展的、重叠的结合口袋结合,同时占据传统的“site 1”和“site 2” [2]。这种独特的结合模式不仅使其对野生型Smo表现出极高的亲和力,还导致其在面对某些由其他Smo拮抗剂(如vismodegib)长期使用引起的耐药突变时,表现出不同的效力特征 [3]。直接使用其他Smo拮抗剂可能会因结合模式不同而导致实验结果的不可预测性,特别是在研究特定构象的Smo信号或耐药机制时。

MRT-92的定量差异化证据:与关键Smo拮抗剂的效能对比


MRT-92对Smo受体的结合亲和力(Kd)对比同类拮抗剂SANT-1

MRT-92对重组人源Smo受体展现出0.3 nM的解离常数(Kd),其亲和力是另一个常用研究工具化合物SANT-1(Kd = 1.2 nM)的4倍 [1][2]。这表明在相同摩尔浓度下,MRT-92能占据更高比例的Smo受体结合位点。

Smoothened受体 结合亲和力 SMO拮抗剂

MRT-92在细胞水平抑制Hh信号通路的效能对比GDC-0449

在Shh-LIGHT2报告基因细胞系中,MRT-92抑制Hh信号通路的IC50为4 nM,其效能是FDA批准药物vismodegib(GDC-0449, IC50 = 11 nM)的约2.75倍 [1]。这表明MRT-92在细胞环境中能以更低浓度有效阻断Hh信号。

Hedgehog信号通路 细胞效能 SMO拮抗剂

MRT-92选择性抑制不同激动剂诱导的Smo构象

MRT-92对不同激动剂诱导的Smo构象表现出显著的选择性抑制作用。它对由Smo激动剂SAG诱导的细胞分化(IC50 = 5.6 nM)的抑制效能,是对由另一种激动剂GSA-10诱导的分化(IC50 = 1000 nM)的约180倍 [1]。相比之下,另一个Smo拮抗剂SANT-1对两种激动剂诱导的构象抑制效能相近 [2]。这表明MRT-92能更精细地区分Smo受体的不同活性状态。

Smoothened构象 选择性 GSA-10 SAG

MRT-92在体内模型中抑制肿瘤生长的能力

在肝内胆管癌(iCCA)的CCLP1细胞系小鼠异种移植模型中,MRT-92单药治疗(20 mg/kg,腹腔注射,每日两次)在22天治疗结束时,实现了相对于对照组41%的肿瘤体积缩小(%T/C比值 = 59%) [1]。这一体内效能数据表明MRT-92在复杂生物系统中能有效抑制肿瘤生长。

体内效能 异种移植模型 肿瘤生长抑制

基于证据的MRT-92最佳科研与工业应用场景


高亲和力Smo靶点结合实验

由于其0.3 nM的Kd值(是SANT-1亲和力的4倍),MRT-92是进行高灵敏度放射性配体结合实验、荧光偏振实验或表面等离子体共振(SPR)实验的理想选择,这些实验要求靶点占有率最大化 [1][2]。

研究Smo受体构象选择性信号传导

MRT-92对SAG诱导的Smo构象(IC50 = 5.6 nM)比对GSA-10诱导的构象(IC50 = 1000 nM)表现出高180倍的选择性,使其成为解析不同Smo构象下游信号通路的独特工具 [1]。

高效能的Hh通路细胞水平抑制

在Shh-LIGHT2细胞中,MRT-92的IC50为4 nM,其效能是vismodegib(GDC-0449, IC50 = 11 nM)的2.75倍,适用于需要高效阻断Hh信号且希望使用更低化合物浓度以最小化脱靶效应的细胞实验 [1]。

体内肿瘤药理学研究

在肝内胆管癌小鼠异种移植模型中,MRT-92单药治疗实现了41%的肿瘤体积缩小,证明了其体内活性,支持其在临床前体内药效学研究中的应用 [1]。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT-92

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.